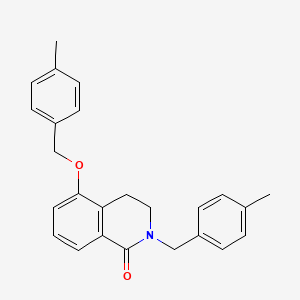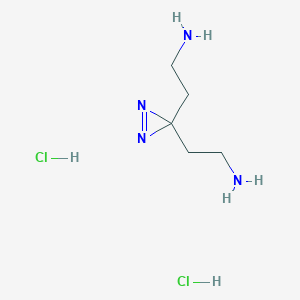
N-(tert-butyl)-4-((2-(4-chlorophenoxy)acetamido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-((2-(4-chlorophenoxy)acetamido)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various types of cancer. This compound has been studied extensively in preclinical models, and its mechanism of action, biochemical and physiological effects, and future directions have been investigated in detail.
Wirkmechanismus
N-(tert-butyl)-4-((2-(4-chlorophenoxy)acetamido)methyl)piperidine-1-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) activation, which is critical for the survival and proliferation of B-cells. By inhibiting BTK, this compound can block the activation of BCR signaling, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the proliferation and survival of cancer cells. It can also induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in the treatment of cancer. In addition, this compound has been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-4-((2-(4-chlorophenoxy)acetamido)methyl)piperidine-1-carboxamide is its potency and selectivity for BTK inhibition. This makes it a valuable tool for studying the role of BTK in cancer cell survival and proliferation. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-4-((2-(4-chlorophenoxy)acetamido)methyl)piperidine-1-carboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of this compound in clinical trials, to determine its safety and efficacy in humans. Finally, the development of novel BTK inhibitors with improved pharmacokinetic properties is also an area of active research.
Synthesemethoden
N-(tert-butyl)-4-((2-(4-chlorophenoxy)acetamido)methyl)piperidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis method involves the use of tert-butylamine, 4-chlorophenol, and other reagents to create the desired compound. The final product is purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-((2-(4-chlorophenoxy)acetamido)methyl)piperidine-1-carboxamide has been studied extensively in preclinical models, including cell lines and animal models. It has been shown to have potent inhibitory effects on various types of cancer cells, including B-cell malignancies, lymphoma, and leukemia. The compound has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of cancer.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O3/c1-19(2,3)22-18(25)23-10-8-14(9-11-23)12-21-17(24)13-26-16-6-4-15(20)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBYYOJJCQZWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2883597.png)

![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2883599.png)
![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883600.png)
![Trimethyl-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]azanium;iodide](/img/structure/B2883601.png)



![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2883609.png)


![1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2883616.png)
![8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2883618.png)
